molecular formula C13H21N B13298471 N-(2,2-dimethylpropyl)-2,5-dimethylaniline

N-(2,2-dimethylpropyl)-2,5-dimethylaniline

Cat. No.: B13298471
M. Wt: 191.31 g/mol
InChI Key: XSZBJFJAOUIZDB-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-2,5-dimethylaniline is an organic compound with a complex structure It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with 2,2-dimethylpropyl and 2,5-dimethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,5-dimethylaniline typically involves the alkylation of 2,5-dimethylaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or toluene. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide

Uniqueness

N-(2,2-dimethylpropyl)-2,5-dimethylaniline is unique due to its specific substitution pattern on the benzene ring and the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,5-dimethylaniline

InChI

InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

XSZBJFJAOUIZDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(C)(C)C

Origin of Product

United States

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